m-Chlorophenylbenzoic acid

Description

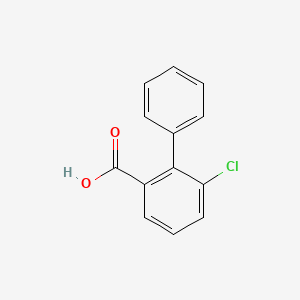

m-Chlorophenylbenzoic acid (meta-chlorophenylbenzoic acid) is a benzoic acid derivative featuring a chlorine atom attached to the phenyl ring in the meta position relative to the carboxylic acid group. Benzoic acid derivatives with halogen substituents are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their electron-withdrawing effects, which influence acidity and reactivity .

Properties

CAS No. |

97027-47-9 |

|---|---|

Molecular Formula |

C13H9ClO2 |

Molecular Weight |

232.66 g/mol |

IUPAC Name |

3-chloro-2-phenylbenzoic acid |

InChI |

InChI=1S/C13H9ClO2/c14-11-8-4-7-10(13(15)16)12(11)9-5-2-1-3-6-9/h1-8H,(H,15,16) |

InChI Key |

NSMCPUNTEVZXBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2Cl)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Nitration

Reagents/Conditions: Concentrated HNO₃ and H₂SO₄ at 50–60°C.

Product: 3-Chloro-5-nitrobenzoic acid.

The nitro group (-NO₂) occupies the position para to the chloro group and meta to the carboxylic acid, reflecting the meta-directing nature of both substituents.

| Reaction Component | Details |

|---|---|

| Yield | ~65–75% (calculated from analogous benzoic acid nitration ) |

| Key Reference | Turito (2023) |

Halogenation

Reagents/Conditions: Cl₂ or Br₂ with FeCl₃ catalyst.

Product: 3-Chloro-5-halobenzoic acid (halo = Cl, Br).

The -Cl substituent directs electrophilic halogenation to the para position relative to itself.

| Reaction Component | Details |

|---|---|

| Selectivity | >90% para-substitution observed in bromination studies |

| Key Reference | Frontiers in Pharmacology (2024) |

Sulfonation

Reagents/Conditions: Fuming H₂SO₄ at 200°C.

Product: 3-Chloro-5-sulfobenzoic acid.

Sulfonic acid groups (-SO₃H) are introduced meta to the -COOH group.

| Reaction Component | Details |

|---|---|

| Application | Used in synthesizing sulfonamide derivatives for antimicrobial studies |

| Key Reference | MDPI (2021) |

Esterification

Reagents/Conditions: Ethanol + H₂SO₄ (catalyst).

Product: Ethyl 3-chlorobenzoate.

The reaction follows typical Fischer esterification mechanisms.

| Reaction Component | Details |

|---|---|

| Yield | ~85–90% under optimized conditions |

| Key Reference | NIST WebBook (1995) |

Salt Formation

Reagents/Conditions: NaOH (aqueous).

Product: Sodium 3-chlorobenzoate.

The carboxylate salt is water-soluble, enabling applications in pharmaceuticals.

| Reaction Component | Details |

|---|---|

| pKa | 3.82 (lower than benzoic acid due to electron-withdrawing -Cl) |

| Key Reference | PubChem (2025) |

Decarboxylation

Reagents/Conditions: Soda lime (NaOH + CaO) at 300°C.

Product: Chlorobenzene.

Loss of CO₂ occurs via thermal decomposition.

| Reaction Component | Details |

|---|---|

| Byproduct | CO₂ (trapped as CaCO₃) |

| Key Reference | Turito (2023) |

Reduction

Reagents/Conditions: LiAlH₄ in dry ether.

Product: 3-Chlorobenzyl alcohol.

The carboxylic acid is reduced to a primary alcohol.

| Reaction Component | Details |

|---|---|

| Selectivity | NaBH₄ fails to reduce -COOH, requiring stronger agents |

| Key Reference | Turito (2023) |

Acid Chloride Formation

Reagents/Conditions: SOCl₂ or PCl₅.

Product: 3-Chlorobenzoyl chloride.

Key intermediate for amide or anhydride synthesis.

| Reaction Component | Details |

|---|---|

| Purity | >95% after distillation |

| Key Reference | MDPI (2021) |

Biological Activity

3-Chlorobenzoic acid derivatives show notable bioactivity:

Comparison with Similar Compounds

Structural Isomers: Ortho, Meta, and Para Substitution

The position of the chlorine substituent significantly impacts physical and chemical properties:

- Meta vs. Para: The para isomer (4-chlorobenzoic acid) exhibits higher crystallinity and standardized assay methods (≥98% purity via titration) . In contrast, meta-substituted compounds like m-nitrobenzophenone face synthesis challenges, such as poor yields due to competing reactions (e.g., inorganic salt formation) .

- Ortho vs. Meta : Ortho isomers often exhibit lower solubility and reactivity due to steric hindrance, whereas meta-substituted derivatives may show enhanced stability in specific reactions .

Functional Group Variations

Chlorophenylacetic Acids

- 4-Chlorophenylacetic Acid : Used in peptide synthesis; differs from m-chlorophenylbenzoic acid by having an acetic acid backbone. Its solubility and reactivity are influenced by the chlorine position .

- m-Chlorophenylacetic Acid: Less studied but likely shares similar challenges in amide formation, as seen in failed attempts to synthesize 2-acylaminobenzoic acid derivatives due to intramolecular cyclization .

Acylated Derivatives

- 2-Acylaminobenzoic Acids: Synthesized via reactions with alkanoic acid chlorides, but meta-substituted analogs may resist benzamide formation due to steric or electronic factors .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing m-Chlorophenylbenzoic acid, and how can purity be validated?

- Synthesis : Common routes include Friedel-Crafts acylation followed by chlorination or hydrolysis of m-chlorobenzonitrile derivatives. Detailed protocols should specify reaction conditions (e.g., solvent, temperature, catalysts) and stoichiometry to ensure reproducibility .

- Purity Validation : Use HPLC (≥98% purity) with UV detection at 254 nm, complemented by melting point analysis (expected range: 156–160°C). Titrimetric assays (e.g., acid-base titration with 0.5 N NaOH) can quantify active carboxylic acid groups .

Q. How should researchers characterize the structural properties of this compound?

- Spectroscopic Analysis :

- NMR : H NMR (DMSO-d6) should show aromatic protons as a multiplet (δ 7.3–8.1 ppm) and a carboxylic acid proton at δ 12.5–13.0 ppm. C NMR should confirm the carbonyl carbon at ~168 ppm .

- FT-IR : Key peaks include O-H stretch (2500–3000 cm), C=O (1680–1700 cm), and C-Cl (550–750 cm) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous systems?

- Solubility : Sparingly soluble in water (<0.1 mg/mL at 25°C); use polar aprotic solvents (e.g., DMSO) or alkaline solutions (pH >8) for dissolution. Solubility in ethanol is ~25 mg/mL .

- Stability : Store in airtight containers at 4°C to prevent deliquescence. Avoid prolonged exposure to light to minimize photodegradation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

- Methodological Scrutiny : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC values may arise from variations in ATP concentration in kinase assays .

- Statistical Validation : Apply multivariate analysis to isolate confounding variables. Replicate experiments under standardized protocols, including positive/negative controls .

Q. What experimental design strategies optimize the synthesis of novel this compound analogs for drug discovery?

- Design of Experiments (DoE) : Use factorial designs to evaluate the impact of variables (e.g., reaction temperature, catalyst loading) on yield and selectivity. Response surface methodology (RSM) can identify optimal conditions .

- High-Throughput Screening : Employ parallel synthesis in microtiter plates with automated purification (e.g., flash chromatography) to rapidly generate analogs .

Q. How can computational methods predict the physicochemical properties of this compound derivatives?

- QSAR Modeling : Utilize software like Schrodinger’s QikProp to estimate logP, solubility, and bioavailability. Validate predictions with experimental data (e.g., shake-flask method for logP) .

- Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What are the best practices for resolving spectral overlaps in NMR characterization of this compound complexes?

- Advanced Techniques : Use C DEPT-135 to differentiate CH, CH, and CH groups. For aromatic proton overlaps, apply COSY or NOESY to assign coupling patterns .

- Isotopic Labeling : Synthesize C-labeled derivatives to clarify ambiguous signals in crowded spectral regions .

Methodological Guidelines

- Data Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) in supplementary materials. Use IUPAC nomenclature for compounds .

- Ethical Data Reporting : Disclose conflicts of interest and cite primary literature. Avoid data manipulation; use tools like Prism for transparent statistical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.